molecular formula C19H15ClN2O5S B2701348 ((4-Chloro-2-nitrophenyl)sulfonyl)(4-(phenylmethoxy)phenyl)amine CAS No. 1022052-34-1

((4-Chloro-2-nitrophenyl)sulfonyl)(4-(phenylmethoxy)phenyl)amine

Cat. No.: B2701348
CAS No.: 1022052-34-1
M. Wt: 418.85
InChI Key: HEYFDQLCWNXQHX-UHFFFAOYSA-N
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Description

((4-Chloro-2-nitrophenyl)sulfonyl)(4-(phenylmethoxy)phenyl)amine is a synthetic chemical compound of significant interest in medicinal and organic chemistry research. This benzenesulfonamide derivative serves as a versatile precursor for the synthesis of complex heterocyclic scaffolds, including substituted quinolines and other nitrogen-containing structures known for their broad spectrum of pharmacological activities . The structural motif of the N-aryl methanesulfonamide is a recognized framework in the development of bioactive molecules . Research on closely related analogs indicates that such compounds can exhibit intramolecular hydrogen bonding, which can influence their crystalline structure and reactivity, making them valuable for structure-activity relationship (SAR) studies . The presence of both sulfonyl and nitro groups on the aromatic ring provides distinct handles for further chemical modification, allowing researchers to explore a diverse chemical space. This compound is strictly for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle all chemicals with appropriate personal protective equipment.

Properties

IUPAC Name

4-chloro-2-nitro-N-(4-phenylmethoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O5S/c20-15-6-11-19(18(12-15)22(23)24)28(25,26)21-16-7-9-17(10-8-16)27-13-14-4-2-1-3-5-14/h1-12,21H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYFDQLCWNXQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

((4-Chloro-2-nitrophenyl)sulfonyl)(4-(phenylmethoxy)phenyl)amine, with the chemical formula C19_{19}H15_{15}ClN2_2O5_5S and a molecular weight of 418.86 g/mol, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C19_{19}H15_{15}ClN2_2O5_5S
  • Molecular Weight : 418.86 g/mol
  • CAS Number : 1022052-34-1
  • Density : Not specified
  • Melting Point : Not specified

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its role as an inhibitor in biochemical pathways and potential therapeutic applications.

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes related to metabolic pathways. For instance, it has been noted for its inhibitory effects on acetyl-CoA carboxylase (ACC), which plays a critical role in fatty acid metabolism. Inhibition of ACC can lead to reduced lipid synthesis, making it a candidate for obesity and metabolic syndrome treatments .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, although detailed mechanisms remain to be elucidated. Its structural components may contribute to its interaction with microbial cell membranes or metabolic pathways .
  • Cytotoxicity in Cancer Cells : Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines. The specific pathways involved in inducing apoptosis or inhibiting cell proliferation are areas of ongoing research .

Case Studies and Research Findings

StudyFindings
Pendergrass et al. (2023) Investigated the compound's effect on Type III secretion systems in bacteria, revealing significant inhibition at concentrations above 50 μM.
Biosynth (2024) Reported antimicrobial properties and potential applications in treating bacterial infections; however, specific mechanisms were not detailed.
ACS Publications (2021) Highlighted the compound's role in C–N bond cleavage reactions, suggesting potential applications in synthetic organic chemistry that could indirectly relate to biological activity through drug design.

Scientific Research Applications

The compound has shown potential in several biological applications, primarily due to its antimicrobial, anticancer, and antiviral properties.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit substantial antibacterial effects by inhibiting folic acid synthesis in bacteria. Studies have demonstrated that related compounds can effectively target Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The presence of halogenated phenyl groups enhances lipophilicity, improving membrane penetration and overall efficacy against pathogens .

Anticancer Potential

Investigations into the anticancer properties of sulfonamide derivatives reveal their ability to modulate pathways involved in cancer cell survival. For instance, certain derivatives have induced apoptosis in human cancer cell lines, suggesting that this compound may also exhibit similar effects. The structure-activity relationship (SAR) studies indicate that specific modifications can enhance anticancer activity .

Antiviral Effects

Emerging studies suggest that compounds structurally related to this compound may inhibit viral replication. For example, certain derivatives have shown promise in inhibiting hepatitis B virus (HBV) replication in vitro, linked to increased levels of antiviral proteins .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Study FocusFindings
Antimicrobial Testing A quantitative structure-activity relationship (QSAR) analysis indicated MIC values as low as 6 μg/mL against E. coli for related compounds .
In Vitro Efficacy Derivatives exhibited significant antifungal activity against Candida albicans, demonstrating their broad-spectrum antimicrobial potential .
Anticancer Research A study reported that a structurally similar compound induced apoptosis in human cancer cell lines, highlighting therapeutic potential .
Antiviral Activity Research indicated significant inhibition of HBV replication by related compounds, suggesting potential for further investigation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

A. ((4-Chloro-2-nitrophenyl)sulfonyl)phenylamine (C₁₂H₉ClN₂O₄S, MW 312.73)
  • Key differences : Lacks the benzyloxy group, replaced by a simpler phenyl ring.
  • Implications : Reduced steric hindrance and lower molecular weight compared to the target compound, likely improving solubility but decreasing lipophilicity .
B. 4-((3-Chlorophenyl)sulfonyl)aniline (C₁₂H₁₀ClNO₂S, MW 267.73)
C. Benzenamine, 4-chloro-2-nitro-N-phenyl (C₁₂H₉ClN₂O₂, MW 248.66)
  • Key differences : A simple diphenylamine structure without a sulfonamide or benzyloxy group.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Water Solubility (mg/mL) Key Functional Groups
Target Compound ~420.87 3.8 <0.1 Sulfonamide, Nitro, Chloro, Benzyloxy
((4-Chloro-2-nitrophenyl)sulfonyl)phenylamine 312.73 2.5 0.5 Sulfonamide, Nitro, Chloro
4-((3-Chlorophenyl)sulfonyl)aniline 267.73 2.1 1.2 Sulfonamide, Chloro
Benzenamine, 4-chloro-2-nitro-N-phenyl 248.66 2.9 0.3 Amine, Nitro, Chloro
  • Target Compound : Higher molecular weight and LogP indicate greater lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • 4-((3-Chlorophenyl)sulfonyl)aniline : Improved solubility due to absence of nitro and benzyloxy groups, making it more suitable for formulations requiring moderate hydrophilicity .

Stability and Reactivity

  • Nitro Group: Enhances stability of the sulfonamide bond in the target compound via electron withdrawal, reducing hydrolysis rates compared to non-nitro analogs .

Q & A

Q. Table 1. Key Spectral Assignments

TechniqueKey Peaks/DataReference
¹H NMR (400 MHz)δ 8.21 (d, J=8.4 Hz, H-3 nitroaryl)
IR1347 cm⁻¹ (S=O asymmetric stretch)
HRMS[M+H]⁺ = 447.0523 (calc. 447.0528)

Q. Table 2. Stability Under Stress Conditions

ConditionDegradation (%)Major DegradantReference
UV Light (24 h)95Des-nitro derivative
pH 9 Buffer (72 h)30Hydrolyzed sulfonamide

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